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Compound of Interest

Compound Name: Verubulin Hydrochloride

Cat. No.: B1662378 Get Quote

Technical Support Center: Verubulin
Hydrochloride Drug-Drug Interactions
This technical support guide provides researchers, scientists, and drug development

professionals with essential information regarding potential drug-drug interactions (DDIs) with

Verubulin Hydrochloride (also known as MPC-6827). The information is presented in a

question-and-answer format to directly address common concerns and provide guidance for

experimental design.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Verubulin Hydrochloride?

A1: Verubulin Hydrochloride is primarily metabolized in the liver. The major cytochrome P450

(CYP) enzymes involved in its metabolism are CYP2C19, followed by CYP1A2 and CYP3A4.

Its main metabolites are O-demethyl and N-demethyl products, which are further conjugated

with glucuronide and sulfate before renal excretion.[1]

Q2: What are the potential drug-drug interactions to consider when working with Verubulin
Hydrochloride?

A2: Based on its metabolic pathway, Verubulin Hydrochloride has the potential to interact

with drugs that are inhibitors, inducers, or substrates of CYP2C19, CYP1A2, and CYP3A4.
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As a potential victim drug: Co-administration with strong inhibitors of these enzymes could

increase Verubulin Hydrochloride's plasma concentrations, potentially leading to increased

toxicity. Conversely, co-administration with strong inducers could decrease its plasma

concentrations, potentially reducing its efficacy.

As a potential perpetrator drug: Verubulin Hydrochloride may inhibit or induce these CYP

enzymes, affecting the metabolism of other co-administered drugs that are substrates of

these enzymes. However, publicly available data on the inhibitory potential (IC50 values) of

Verubulin Hydrochloride is limited. Therefore, dedicated in vitro studies are crucial to

determine this risk.

Q3: Are there any known interactions with co-administered drugs from clinical trials?

A3: Publicly available data from clinical trials primarily describe the use of Verubulin
Hydrochloride as a single agent.[1] Information regarding specific drug-drug interactions

observed in clinical settings is not readily available.

Q4: Is Verubulin Hydrochloride a substrate for multidrug resistance (MDR) transporters?

A4: No, Verubulin Hydrochloride is not a substrate for several major multidrug resistance

ABC transporters, including P-glycoprotein (P-gp/MDR1), multidrug resistance-associated

protein 1 (MRP1), and breast cancer resistance protein (BCRP).[2] This suggests that its

efficacy may not be compromised in tumors that overexpress these transporters.

Data Presentation: Potential Drug-Drug Interactions
The following table summarizes potential drug-drug interactions based on the known metabolic

pathways of Verubulin Hydrochloride. Note: This information is predictive and not based on

direct clinical or preclinical interaction studies involving Verubulin Hydrochloride. The clinical

significance of these potential interactions has not been established.
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Interacting Drug

Class

Specific

Examples

CYP Enzyme(s)

Involved

Potential

Clinical

Consequence

for Verubulin

Hydrochloride

(Victim)

Potential

Clinical

Consequence

for Co-

administered

Drug (Victim)

Strong CYP2C19

Inhibitors

Fluvoxamine,

Fluconazole,

Ticlopidine

CYP2C19

Increased

Verubulin

Hydrochloride

exposure and

potential for

toxicity.

To be determined

based on

Verubulin

Hydrochloride's

inhibitory

potential.

Moderate

CYP2C19

Inhibitors

Omeprazole,

Esomeprazole
CYP2C19

Moderate

increase in

Verubulin

Hydrochloride

exposure.

To be determined

based on

Verubulin

Hydrochloride's

inhibitory

potential.

Strong CYP1A2

Inhibitors

Fluvoxamine,

Ciprofloxacin
CYP1A2

Increased

Verubulin

Hydrochloride

exposure and

potential for

toxicity.

To be determined

based on

Verubulin

Hydrochloride's

inhibitory

potential.

Moderate

CYP1A2

Inhibitors

Mexiletine,

Propafenone
CYP1A2

Moderate

increase in

Verubulin

Hydrochloride

exposure.

To be determined

based on

Verubulin

Hydrochloride's

inhibitory

potential.

Strong CYP3A4

Inhibitors

Ketoconazole,

Itraconazole,

Ritonavir,

Clarithromycin

CYP3A4 Increased

Verubulin

Hydrochloride

exposure and

To be determined

based on

Verubulin

Hydrochloride's
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potential for

toxicity.

inhibitory

potential.

Moderate

CYP3A4

Inhibitors

Diltiazem,

Verapamil,

Erythromycin

CYP3A4

Moderate

increase in

Verubulin

Hydrochloride

exposure.

To be determined

based on

Verubulin

Hydrochloride's

inhibitory

potential.

Strong CYP

Inducers

(CYP2C19,

CYP1A2,

CYP3A4)

Rifampin,

Carbamazepine,

Phenytoin, St.

John's Wort

CYP2C19,

CYP1A2,

CYP3A4

Decreased

Verubulin

Hydrochloride

exposure and

potential for

reduced efficacy.

To be determined

based on

Verubulin

Hydrochloride's

inducing

potential.

Substrates of

CYP2C19 with a

narrow

therapeutic index

S-mephenytoin,

Clopidogrel

(prodrug)

CYP2C19
To be

determined.

Potential for

altered exposure

and adverse

effects of the co-

administered

drug if Verubulin

Hydrochloride is

an inhibitor.

Substrates of

CYP1A2 with a

narrow

therapeutic index

Theophylline,

Tizanidine
CYP1A2

To be

determined.

Potential for

altered exposure

and adverse

effects of the co-

administered

drug if Verubulin

Hydrochloride is

an inhibitor.

Substrates of

CYP3A4 with a

narrow

therapeutic index

Cyclosporine,

Tacrolimus,

Sirolimus, certain

statins

CYP3A4 To be

determined.

Potential for

altered exposure

and adverse

effects of the co-

administered
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drug if Verubulin

Hydrochloride is

an inhibitor.

Experimental Protocols
Protocol: In Vitro Assessment of CYP450 Inhibition by Verubulin Hydrochloride

This protocol outlines a standard method to determine the half-maximal inhibitory concentration

(IC50) of Verubulin Hydrochloride for major CYP450 enzymes.

1. Materials:

Verubulin Hydrochloride
Human Liver Microsomes (HLMs)
CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-
Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase)
Positive control inhibitors for each CYP isoform
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
Acetonitrile or other suitable organic solvent for reaction termination
LC-MS/MS system for metabolite quantification

2. Methods:

Preparation of Reagents:

Prepare stock solutions of Verubulin Hydrochloride, probe substrates, and positive control
inhibitors in a suitable solvent (e.g., DMSO).
Prepare working solutions by diluting stock solutions in the incubation buffer. The final
concentration of the organic solvent in the incubation mixture should be kept low (typically
≤1%) to avoid affecting enzyme activity.

IC50 Determination (Direct Inhibition):

Prepare a series of dilutions of Verubulin Hydrochloride.
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In a 96-well plate, pre-incubate HLMs with Verubulin Hydrochloride dilutions or vehicle
control in incubation buffer at 37°C for a short period (e.g., 5-10 minutes).
Initiate the metabolic reaction by adding a mixture of the probe substrate (at a concentration
close to its Km) and the NADPH regenerating system.
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an
internal standard.
Centrifuge the plate to precipitate proteins.
Analyze the supernatant for the formation of the specific metabolite using a validated LC-
MS/MS method.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Verubulin Hydrochloride
relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the Verubulin Hydrochloride
concentration.
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a
four-parameter logistic equation).

4. Time-Dependent Inhibition (TDI) Assessment:

To assess the potential for mechanism-based inhibition, a pre-incubation step with Verubulin
Hydrochloride and the NADPH regenerating system is included before the addition of the
probe substrate.
Compare the IC50 values with and without the pre-incubation (IC50 shift) to identify potential
TDI.

Mandatory Visualizations
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Caption: Metabolic pathway of Verubulin Hydrochloride.
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Caption: Experimental workflow for DDI assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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